

Genetic Determinants of Epiandrosterone Sulfate Levels: An In-depth Technical Guide

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Compound of Interest

Compound Name: *Epiandrosterone sulfate*

CAS No.: 977-35-5

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Introduction

Epiandrosterone sulfate (EpiA-S) is a sulfated endogenous steroid, a metabolite of dehydroepiandrosterone (DHEA) and its sulfated form, DHEA-sulfate (DHEA-S). Circulating levels of DHEA-S are known to be heritable, with genetic factors accounting for a significant portion of the observed variance.^{[1][2][3]} Given that EpiA-S is a downstream metabolite, its levels are also influenced by genetic variations in the enzymes responsible for steroid biosynthesis and metabolism. This technical guide provides a comprehensive overview of the known genetic determinants of EpiA-S levels, with a primary focus on the robust genetic associations identified for its precursor, DHEA-S, due to the limited direct genetic association data for EpiA-S itself.

Core Genetic Associations

Genome-wide association studies (GWAS) have been instrumental in identifying genetic loci associated with circulating DHEA-S levels. A large meta-analysis of several GWAS cohorts identified eight independent single nucleotide polymorphisms (SNPs) significantly associated

with serum DHEA-S concentrations.[4][5] These findings provide a strong foundation for understanding the genetic architecture of DHEA-S and, by extension, EpiA-S levels.

Table 1: Summary of Genome-Wide Significant SNPs Associated with DHEA-S Levels

SNP	Nearest Gene	Chromosome:Position (GRCh37)	Risk Allele	Effect on DHEA-S Levels	p-value
rs11761528	ZKSCAN5	7:100197642	A	Decrease	3.15 x 10 ⁻³⁶
rs2637125	SULT2A1	19:50098099	G	Decrease	2.61 x 10 ⁻¹⁹
rs740160	ARPC1A	7:99075038	C	Decrease	1.56 x 10 ⁻¹⁶
rs17277546	TRIM4	12:111183888	A	Decrease	4.50 x 10 ⁻¹¹
rs7181230	BMF	15:63749843	A	Decrease	5.44 x 10 ⁻¹¹
rs2497306	HHEX	10:94753998	G	Decrease	4.64 x 10 ⁻⁹
rs6738028	BCL2L11	2:111183888	T	Decrease	1.72 x 10 ⁻⁸
rs2185570	CYP2C9	10:96711958	A	Decrease	2.29 x 10 ⁻⁸

Data sourced from a meta-analysis of genome-wide association studies.[4][5]

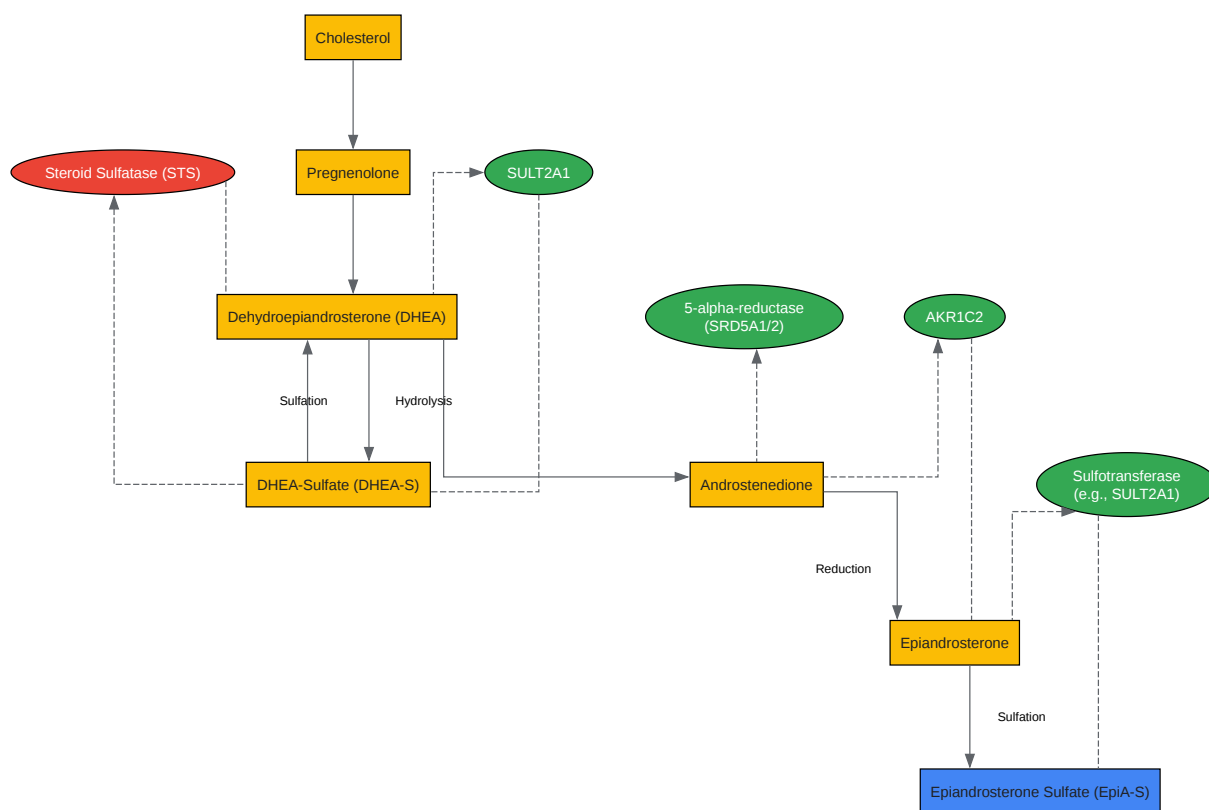
The most directly relevant gene from this list for EpiA-S metabolism is SULT2A1, which encodes the sulfotransferase enzyme responsible for the sulfation of DHEA to DHEA-S.[1][6][7] Variations in this gene, including SNPs and copy number variations, have been shown to impact DHEA-S levels.[8] For instance, the G allele of rs2637125 in SULT2A1 is associated with lower DHEA-S levels.[4] Another SNP, rs182420 in SULT2A1, has also been linked to DHEA-S concentrations, particularly in specific populations.[6]

While direct GWAS data for **Epiandrosterone sulfate** is scarce, one study on elite athletes identified a suggestive association for "**Epiandrosterone sulfate** levels" with a locus on chromosome 9, though detailed quantitative data for the specific SNP (rs55852423) are not readily available in public databases.[9]

Metabolic Pathways and Genetic Influences

The biosynthesis and metabolism of EpiA-S are part of the broader steroidogenesis pathway. Understanding this pathway is crucial for interpreting the impact of genetic variations.

Diagram 1: Simplified Metabolic Pathway of DHEA to Epiandrosterone Sulfate

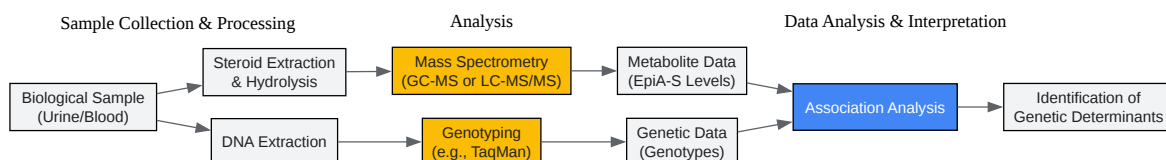
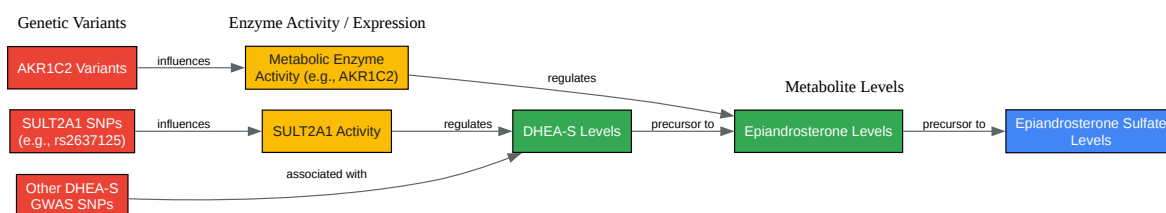


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Caption: Simplified metabolic pathway from DHEA to **Epiandrosterone Sulfate**.

Genetic variations in the enzymes depicted in this pathway can lead to inter-individual differences in EpiA-S levels. For example, polymorphisms in *SULT2A1* that reduce its enzymatic activity would be expected to lower the conversion of DHEA to DHEA-S, potentially leading to lower downstream levels of EpiA-S, assuming DHEA-S is a primary precursor. Conversely, variations in 5-alpha-reductase (*SRD5A1*, *SRD5A2*) or aldo-keto reductase family members like *AKR1C2* could alter the production of Epiandrosterone from DHEA and androstenedione, thereby influencing the substrate available for sulfation into EpiA-S.

Diagram 2: Logical Relationship of Genetic Variants to Epiandrosterone Sulfate Levels



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